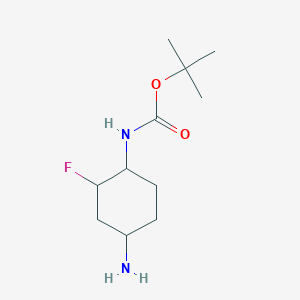
tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate is a chemical compound with the molecular formula C11H21FN2O2 and a molecular weight of 232.30 g/mol . It is primarily used in research and development settings and is not intended for human use . This compound is notable for its unique structure, which includes a tert-butyl carbamate group and a fluorinated cyclohexyl ring.
Méthodes De Préparation
The synthesis of tert-butyl (4-amino-2-fluorocyclohexyl)carbamate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various oxidizing or reducing agents depending on the specific reaction.
Applications De Recherche Scientifique
tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways . In medicinal chemistry, it may be used to develop new pharmaceuticals or to study the effects of fluorinated compounds on biological systems .
Mécanisme D'action
The mechanism of action of tert-butyl (4-amino-2-fluorocyclohexyl)carbamate involves its interaction with molecular targets through its amino and fluorinated groups. The Boc protecting group can be removed to reveal the free amine, which can then participate in various biochemical pathways. The fluorine atom may enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl (4-amino-2-fluorocyclohexyl)carbamate include:
tert-Butyl carbamate: A simpler compound with a similar protecting group but without the fluorinated cyclohexyl ring.
tert-Butyl (4-aminobenzyl)carbamate: Another compound with a tert-butyl carbamate group but with a benzyl ring instead of a cyclohexyl ring.
The uniqueness of this compound lies in its fluorinated cyclohexyl ring, which can impart different chemical and biological properties compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C11H21FN2O2 |
|---|---|
Poids moléculaire |
232.29 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h7-9H,4-6,13H2,1-3H3,(H,14,15) |
Clé InChI |
VYORQYIYWDBGCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


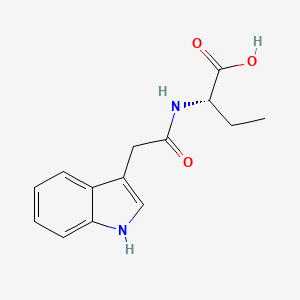
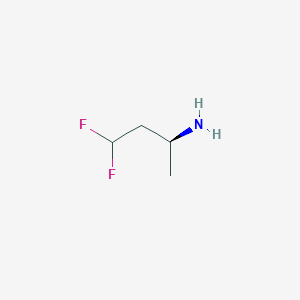
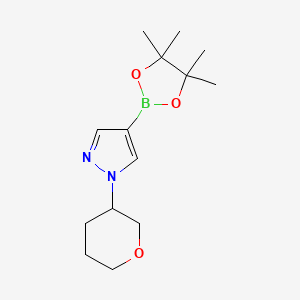
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

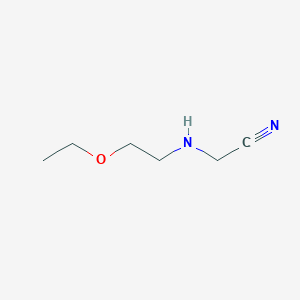
![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
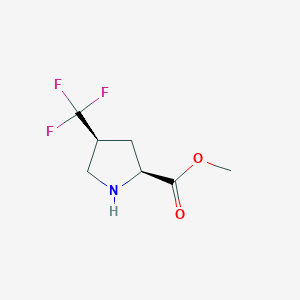
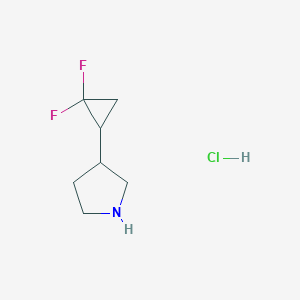
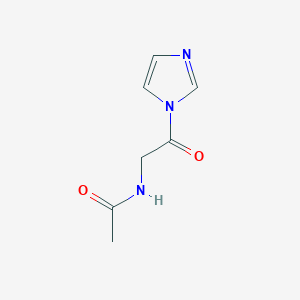
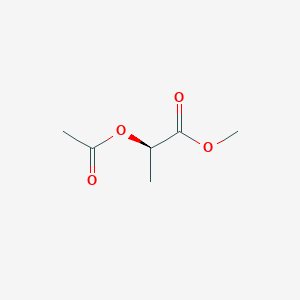
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
